molecular formula C17H12FN3OS2 B2360058 5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942004-66-2

5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2360058
M. Wt: 357.42
InChI Key: WZFYLZCHSZXTSD-UHFFFAOYSA-N
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Description

The compound “5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one” is a type of thiazolo[5,4-d]thiazole . Thiazolo[5,4-d]thiazoles are known for their electron deficient system, high oxidative stability, and rigid planar structure, enabling efficient intermolecular π–π overlap . They have been used in the design and synthesis of organic hosts for electroluminescent devices .


Synthesis Analysis

Thiazolo[5,4-d]thiazoles have been synthesized through various methods . For instance, a series of thiazolo[5,4-d]thiazoles with bipolar character has been designed and synthesized . The compounds consist of a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal 9,9′-spirobifluorene fragment as the electron-donor (D) .


Molecular Structure Analysis

The structure of thiazolo[5,4-d]thiazoles is fully π-conjugated, providing proximity of the frontier molecular orbitals (FMO) . This structure allows these compounds to exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV .


Chemical Reactions Analysis

Thiazolo[5,4-d]thiazoles have been used in various chemical reactions, particularly in the field of organic electronics . They have shown potential in the development of novel, low-weight, and fully organic dopants for electroluminescent (EL) devices .


Physical And Chemical Properties Analysis

Thiazolo[5,4-d]thiazoles exhibit appropriate thermal stability and valuable photophysical properties . These properties make these molecules valuable for applications in optoelectronic materials .

Scientific Research Applications

  • Fluorescent Probes in Biomedical Applications

    • Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields, facilitating the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .
    • Many long-wavelength fluorescent probes developed have also proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics .
    • Impressive progresses have been made in the development of sensing agents and materials for the detection of ions, organic small molecules, and biomacromolecules including enzymes, DNAs/RNAs, lipids, and carbohydrates that play crucial roles in biological and disease-relevant events .
  • Siderophores in Biological Pathways and Multidisciplinary Applications

    • Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron .
    • This article provides a detailed review of the diverse classifications, and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Beyond biological functions, the applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed .
  • Fluorescence Microscopy in Biological and Biophysical Research

    • Fluorescence microscopy is used extensively to study the intracellular distribution, dynamics, and molecular mechanisms of several macromolecules in cells and tissues .

Future Directions

The future directions for thiazolo[5,4-d]thiazoles include further exploration of their synthetic chemistry and broadening of the material scope . There is also potential for further progress in thiazolo[5,4-d]thiazole-based materials science . In addition, the introduction of n-type semiconductors into covalent triazine frameworks (CTFs) can significantly improve photocatalytic activity .

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS2/c1-10-19-15-16(24-10)14(13-3-2-8-23-13)20-21(17(15)22)9-11-4-6-12(18)7-5-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFYLZCHSZXTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

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